molecular formula C9H15NO2 B13627004 2-(4,5-Dimethyloxazol-2-yl)-2-methylpropan-1-ol

2-(4,5-Dimethyloxazol-2-yl)-2-methylpropan-1-ol

Cat. No.: B13627004
M. Wt: 169.22 g/mol
InChI Key: RSIGJVUYRITUJB-UHFFFAOYSA-N
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Description

2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropan-1-ol is a chemical compound with a unique structure that includes an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2-amino-2-methylpropan-1-ol with dimethyl carbonate in the presence of a base to form the oxazole ring . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropan-1-ol may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The oxazole ring can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound of interest for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropan-1-ol is unique due to its specific structure and the presence of both an oxazole ring and a hydroxyl group

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-(4,5-dimethyl-1,3-oxazol-2-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C9H15NO2/c1-6-7(2)12-8(10-6)9(3,4)5-11/h11H,5H2,1-4H3

InChI Key

RSIGJVUYRITUJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C(C)(C)CO)C

Origin of Product

United States

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